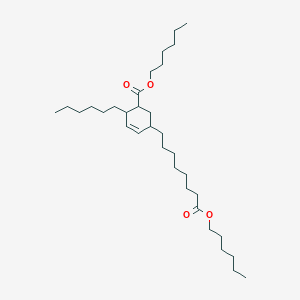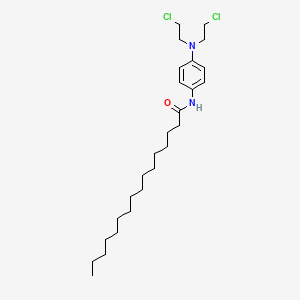![molecular formula C9H20SiSn B14475589 Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane CAS No. 69165-95-3](/img/structure/B14475589.png)
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane is a specialized organosilicon compound that features both silicon and tin atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of different organosilicon and organotin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, acids, and bases. Conditions often involve room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon or organotin derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms of the compound.
科学的研究の応用
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and tin atoms. These atoms can interact with different molecular targets, facilitating the formation or transformation of chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
類似化合物との比較
Similar Compounds
Trimethylsilylacetylene: A related compound with a similar structure but without the tin atom.
Trimethyltin Chloride: Contains the tin atom but lacks the silicon component.
Propargyltrimethylsilane: Another organosilicon compound with a similar alkyne group.
Uniqueness
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds.
特性
CAS番号 |
69165-95-3 |
|---|---|
分子式 |
C9H20SiSn |
分子量 |
275.05 g/mol |
IUPAC名 |
trimethyl(3-trimethylstannylprop-2-ynyl)silane |
InChI |
InChI=1S/C6H11Si.3CH3.Sn/c1-5-6-7(2,3)4;;;;/h6H2,2-4H3;3*1H3; |
InChIキー |
BEWVJJGDUGGDMK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC#C[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


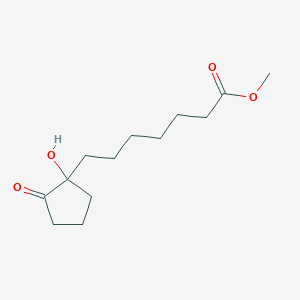
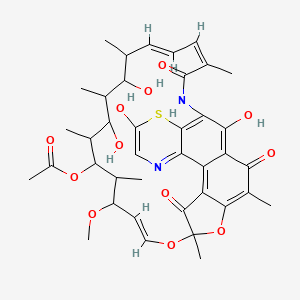
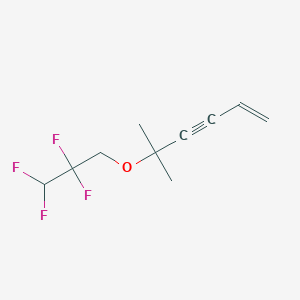
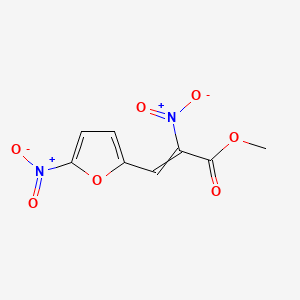
![1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one](/img/structure/B14475529.png)
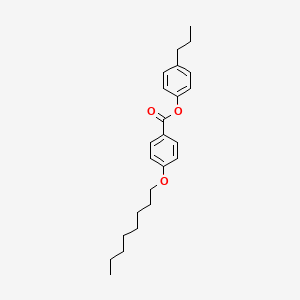
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)
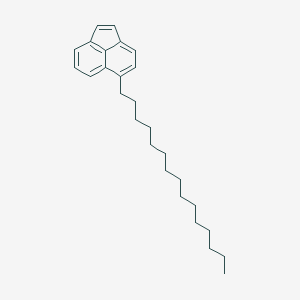
![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)

![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)

